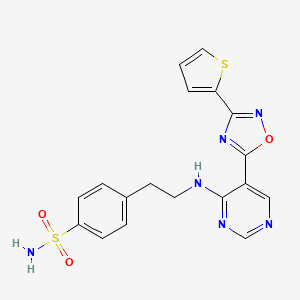![molecular formula C26H24N2O5 B2443000 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate CAS No. 326017-97-4](/img/structure/B2443000.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A notable aspect of research on related compounds involves their synthesis and evaluation for biological activities, particularly anticancer properties. For instance, Nowak et al. (2014) described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing a method for creating compounds with potential anticancer activities through the Buchwald–Hartwig amination process. This process highlights the utility of morpholine derivatives in synthesizing bioactive compounds with potential therapeutic applications (Nowak et al., 2014).
Pharmacophore Modeling and Antimicrobial Activity
Ghorab et al. (2013) explored the synthesis of novel quinazolines bearing a biologically active sulfonamide moiety, leading to compounds with promising antibacterial activity. This study underlines the importance of quinazoline derivatives in developing new antimicrobial agents, with a focus on pharmacophore modeling to understand the geometry of effective antimicrobial pharmacophores (Ghorab et al., 2013).
Chemistry and Transformations
Research on the chemistry and transformations of related compounds includes the study of their potential as fluorophores and antioxidants. Aleksanyan and Hambardzumyan (2013) detailed the synthesis of new quinoline derivatives, shedding light on their applications in biochemistry and medicine for studying various biological systems, including their use as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
Photochemically Induced Cyclization
Pampín et al. (2003) discussed the Heck-mediated synthesis and photochemically induced cyclization of certain esters to synthesize naphtho[2,1-f]isoquinolines. This study presents a method for the total synthesis of these compounds, which are important in organic chemistry and could have implications in materials science (Pampín et al., 2003).
Antipyretic and Anti-inflammatory Activities
Research also delves into the synthesis of novel compounds with potential antipyretic and anti-inflammatory activities. Ghorab et al. (2010) investigated the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles, leading to the development of compounds that demonstrated good antipyretic and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2010).
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-5-2-3-6-18(17)26(31)33-16-13-28-24(29)20-8-4-7-19-22(27-11-14-32-15-12-27)10-9-21(23(19)20)25(28)30/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWADJGLFBROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

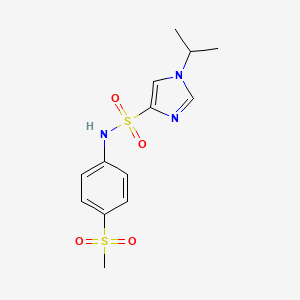
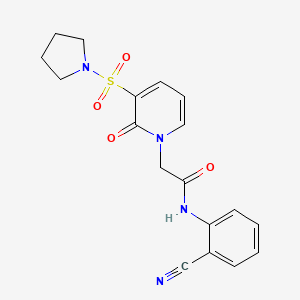
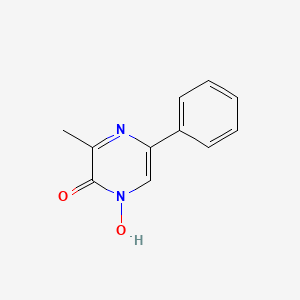
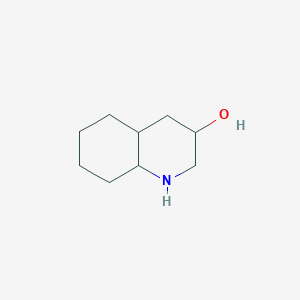
![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)



![4-Methylbenzoic acid [6-[[[5-[[cyclopropyl(oxo)methyl]amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2442935.png)

![Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2442937.png)

![N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B2442939.png)
